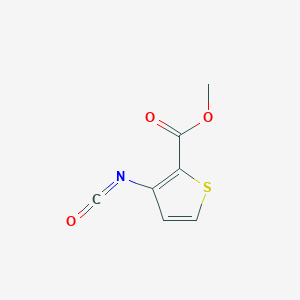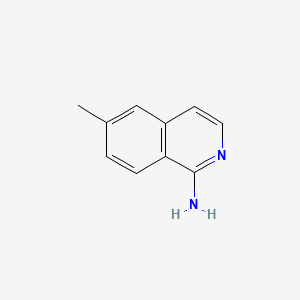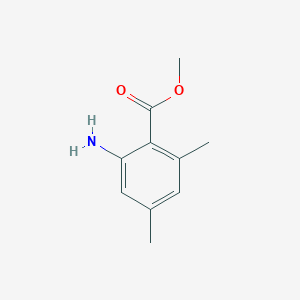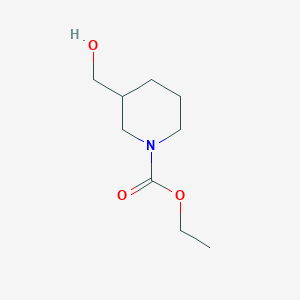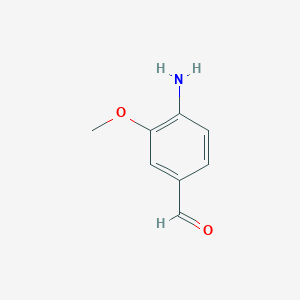![molecular formula C7H5N3O B1612128 イミダゾ[1,2-a]ピリミジン-7-カルバルデヒド CAS No. 375857-80-0](/img/structure/B1612128.png)
イミダゾ[1,2-a]ピリミジン-7-カルバルデヒド
概要
説明
Imidazo[1,2-a]pyrimidine-7-carbaldehyde (IPCA) is an organic compound with a molecular formula C5H4N2O and a molecular weight of 108.09 g/mol. It is an interesting and important chemical due to its unique properties and potential for use in various scientific applications. IPCA is a highly reactive compound and has been used as a starting material in the synthesis of various compounds. It has also been used in the synthesis of drugs and other compounds of biological importance.
科学的研究の応用
有機合成
イミダゾ[1,2-a]ピリミジン-7-カルバルデヒドは、有機合成における汎用性の高い足場として役立ちます。 その構造により、さまざまな置換や修飾が可能になり、医薬品化学や材料科学における潜在的な用途を持つ幅広い化合物を創出することができます .
創薬
この化合物は、特に抗菌性、抗ウイルス性、抗炎症性、抗腫瘍特性を持つ分子の合成のためのコア構造として、創薬において有望視されています . さまざまな生体標的に結合する能力により、薬理学研究において貴重な存在となっています。
腐食防止
材料科学の分野では、イミダゾ[1,2-a]ピリミジン-7-カルバルデヒドは、潜在的な腐食防止剤として特定されています。 鋼などの金属を環境腐食から保護することができ、これは工業材料の寿命を延ばすために不可欠です .
光電子デバイス
この化合物のヘテロ環構造は、光電子デバイスの開発に役立ちます。 センサーやその他の電子部品で使用するための望ましい電子特性を示す材料の合成に使用できます .
共焦点顕微鏡とイメージング
イミダゾ[1,2-a]ピリミジン-7-カルバルデヒド誘導体は、共焦点顕微鏡とイメージングのための発光体として機能することができます。 この用途は、高解像度イメージングが必要とされる生物学的研究において重要です .
抗がん研究
この化合物の誘導体は、その抗がん特性について調査されています。 これらは、正常な細胞に影響を与えることなく、特定のがん細胞を標的にできる薬剤に開発される可能性があります .
センサー技術
その反応性とさまざまな分析物と安定な錯体を形成する能力により、イミダゾ[1,2-a]ピリミジン-7-カルバルデヒドは、センサー技術開発の候補となっています。 これは、環境モニタリングや診断において重要な、特定の物質の存在を検出するために使用できます .
結核治療
イミダゾ[1,2-a]ピリミジンのいくつかの誘導体は、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して有意な活性を示しており、世界的な健康問題に対処する可能性を強調しています .
作用機序
Target of Action
Imidazo[1,2-A]pyrimidine-7-carbaldehyde and its derivatives have been identified as potential covalent anticancer agents . The primary target of these compounds is the KRAS G12C protein, a common mutation in various types of cancer . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
The compound interacts with its target through a covalent bond, a strong type of chemical bond where atoms share electron pairs . This interaction leads to changes in the target protein’s structure and function, disrupting its role in cell signaling pathways .
Biochemical Pathways
The compound’s interaction with the KRAS G12C protein affects various biochemical pathways involved in cell growth and differentiation . By inhibiting the function of this protein, the compound can disrupt these pathways and prevent the uncontrolled cell growth characteristic of cancer .
Pharmacokinetics
Similar compounds have been shown to have favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is a potential reduction in cancer cell growth . Preliminary bio-evaluation screening has identified certain derivatives of Imidazo[1,2-A]pyrimidine-7-carbaldehyde as potent anticancer agents for KRAS G12C-mutated cells . These results suggest that the compound could be a promising lead for the treatment of intractable cancers .
Action Environment
The action of Imidazo[1,2-A]pyrimidine-7-carbaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by factors such as the presence of other molecules in the cellular environment and the specific characteristics of the cancer cells it targets .
特性
IUPAC Name |
imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-1-3-10-4-2-8-7(10)9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWRGSYRDSGFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592398 | |
| Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375857-80-0 | |
| Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

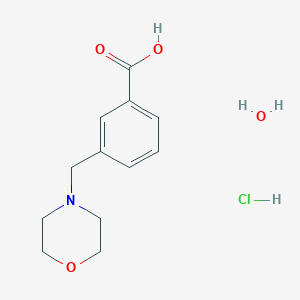
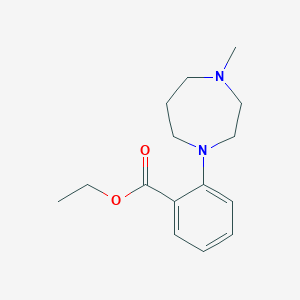
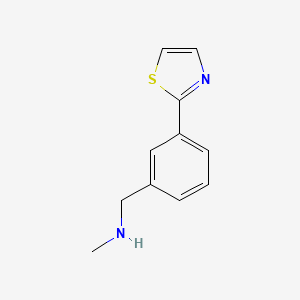
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1612053.png)
